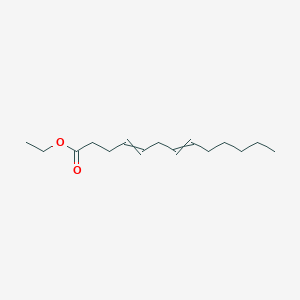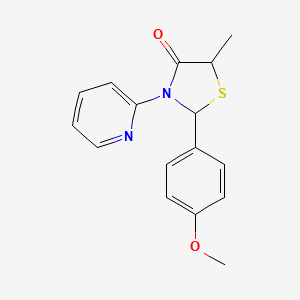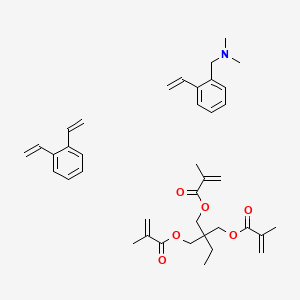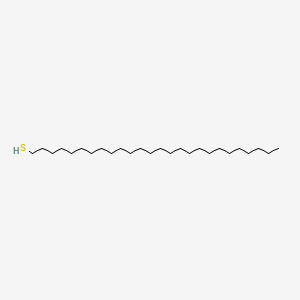
Hexacosane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosane-1-thiol is an organic compound with the molecular formula C26H54S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their distinct and often unpleasant odors. This compound is a long-chain thiol, making it a member of the alkane family with a thiol functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosane-1-thiol can be synthesized through the reaction of hexacosane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the substitution of a hydrogen atom with a thiol group.
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the use of specialized reactors that can maintain the necessary pressure and temperature conditions. The reaction is monitored to ensure the complete conversion of hexacosane to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form hexacosane disulfide.
Reduction: Thiols can be reduced to form alkanes. This compound can be reduced to hexacosane.
Substitution: Thiols can undergo substitution reactions where the thiol group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Hexacosane disulfide.
Reduction: Hexacosane.
Substitution: Various substituted hexacosane derivatives.
Applications De Recherche Scientifique
Hexacosane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into thiols often explores their potential therapeutic properties, including antioxidant effects.
Industry: this compound is used in the production of lubricants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of hexacosane-1-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group is nucleophilic, allowing it to react with electrophiles. This property makes this compound a versatile compound in organic synthesis. The thiol group can also form disulfide bonds, which are important in biological systems for maintaining protein structure and function.
Comparaison Avec Des Composés Similaires
Hexacosane-1-thiol can be compared with other thiols and long-chain alkanes:
Similar Compounds:
Uniqueness: this compound is unique due to its long carbon chain combined with a thiol group. This combination imparts specific physical and chemical properties, such as higher boiling and melting points compared to shorter-chain thiols. Its long chain also makes it more hydrophobic, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
66575-55-1 |
|---|---|
Formule moléculaire |
C26H54S |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
hexacosane-1-thiol |
InChI |
InChI=1S/C26H54S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-26H2,1H3 |
Clé InChI |
XPBKZLKKMZSNNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
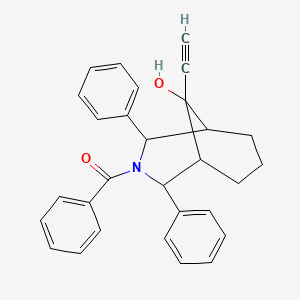

![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

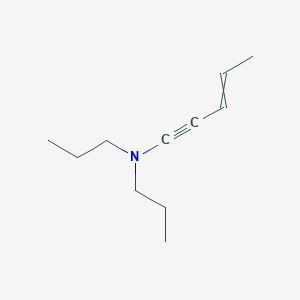
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
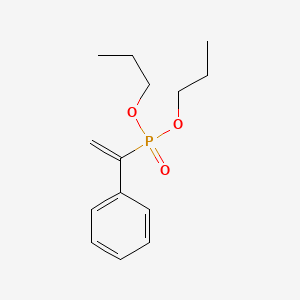
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
